molecular formula C16H14O4 B1292255 3-Acetoxy-3'-methoxybenzophenone CAS No. 890099-27-1

3-Acetoxy-3'-methoxybenzophenone

Cat. No.: B1292255
CAS No.: 890099-27-1
M. Wt: 270.28 g/mol
InChI Key: MTVWOCOEEUYJRT-UHFFFAOYSA-N
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Description

3-Acetoxy-3’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 3-position and a methoxy group at the 3’-position of the benzophenone core. This compound is known for its yellow oil form and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetoxy-3’-methoxybenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of 3-methoxybenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-Acetoxy-3’-methoxybenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxy-3’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential role in drug development, particularly as a chemopreventive agent against cancer.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’-methoxybenzophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial properties are believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetoxy-2-methylbenzophenone
  • 3-Acetoxy-4-methoxybenzophenone
  • 3-Acetoxy-3’-hydroxybenzophenone

Uniqueness

3-Acetoxy-3’-methoxybenzophenone is unique due to the specific positioning of its acetoxy and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[3-(3-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-8-4-6-13(10-15)16(18)12-5-3-7-14(9-12)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVWOCOEEUYJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641618
Record name 3-(3-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-27-1
Record name 3-(3-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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